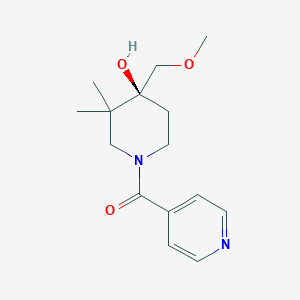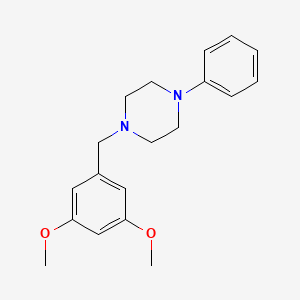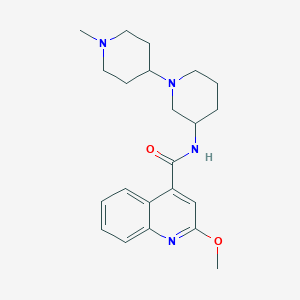
(4S)-1-isonicotinoyl-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-1-isonicotinoyl-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is a synthetic compound that belongs to the family of piperidine derivatives. It is commonly known as INM-176, and it has been extensively studied for its potential pharmacological and therapeutic applications. INM-176 has been shown to possess several interesting properties that make it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of INM-176 is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in the inflammatory response. INM-176 has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. Additionally, INM-176 has been shown to inhibit the replication of several viruses, including HIV-1 and HCV.
Biochemical and Physiological Effects:
INM-176 has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. INM-176 has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. Additionally, INM-176 has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
INM-176 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in water, which makes it easy to use in cell culture experiments. However, there are also some limitations to using INM-176 in lab experiments. It is a relatively new compound, and its pharmacokinetic properties are not fully understood. Additionally, there is limited information available on its toxicity and safety profile.
未来方向
There are several future directions for the research on INM-176. One potential area of research is the development of new drugs that are based on the structure of INM-176. Another potential area of research is the investigation of the pharmacokinetic properties of INM-176 in humans. Additionally, further studies are needed to determine the safety and toxicity profile of INM-176. Finally, more research is needed to fully understand the mechanism of action of INM-176 and its potential therapeutic applications.
合成方法
The synthesis of INM-176 is a complex process that involves several steps. The first step is the synthesis of 4-(methoxymethyl)-3,3-dimethyl-4-piperidinol. This intermediate is then reacted with isonicotinoyl chloride to obtain the final product, INM-176. The synthesis of INM-176 is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
INM-176 has been extensively studied for its potential pharmacological and therapeutic applications. It has been shown to possess several interesting properties that make it a promising candidate for the development of new drugs. INM-176 has been investigated for its potential use as an anti-inflammatory, anti-tumor, and anti-viral agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-14(2)10-17(9-6-15(14,19)11-20-3)13(18)12-4-7-16-8-5-12/h4-5,7-8,19H,6,9-11H2,1-3H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYGXFFZSAEKLA-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-1-isonicotinoyl-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5691404.png)

![2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)
![6-ethyl-5-methyl-N~4~-[4-(piperidin-1-ylcarbonyl)benzyl]pyrimidine-2,4-diamine](/img/structure/B5691419.png)
![5-(2,3-difluoro-6-methoxybenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5691421.png)
![2-chloro-4-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5691433.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5691448.png)
![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)

![N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)

![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)